6-Amino-3-methyl-5-(naphthalen-1-yl)-1-phenylpyridazin-4(1H)-one

Trypanosoma brucei Phosphodiesterase Neglected Tropical Diseases

6-Amino-3-methyl-5-(naphthalen-1-yl)-1-phenylpyridazin-4(1H)-one (C₂₁H₁₇N₃O, MW 327.38, CAS 89313-94-0) is a fully substituted pyridazin-4(1H)-one derivative bearing a C6-amino group, a C3-methyl group, an N1-phenyl ring, and a C5-(naphthalen-1-yl) substituent. It belongs to the phenylpyridazinone class, which has been extensively explored across PDE inhibition, cardiotonic, anti-inflammatory, and anti-parasitic therapeutic areas.

Molecular Formula C21H17N3O
Molecular Weight 327.4 g/mol
CAS No. 89313-94-0
Cat. No. B12157213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-methyl-5-(naphthalen-1-yl)-1-phenylpyridazin-4(1H)-one
CAS89313-94-0
Molecular FormulaC21H17N3O
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C(C1=O)C2=CC=CC3=CC=CC=C32)N)C4=CC=CC=C4
InChIInChI=1S/C21H17N3O/c1-14-20(25)19(18-13-7-9-15-8-5-6-12-17(15)18)21(22)24(23-14)16-10-3-2-4-11-16/h2-13H,22H2,1H3
InChIKeySZZSOWDXXWCTLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-3-methyl-5-(naphthalen-1-yl)-1-phenylpyridazin-4(1H)-one (CAS 89313-94-0): Chemical Class and Core Procurement Specifications


6-Amino-3-methyl-5-(naphthalen-1-yl)-1-phenylpyridazin-4(1H)-one (C₂₁H₁₇N₃O, MW 327.38, CAS 89313-94-0) is a fully substituted pyridazin-4(1H)-one derivative bearing a C6-amino group, a C3-methyl group, an N1-phenyl ring, and a C5-(naphthalen-1-yl) substituent. It belongs to the phenylpyridazinone class, which has been extensively explored across PDE inhibition, cardiotonic, anti-inflammatory, and anti-parasitic therapeutic areas. [1] The compound is currently offered by specialty chemical suppliers at purities of 97–98% (NLT) and is primarily positioned as a pharmaceutical research intermediate or reference standard.

Why Generic Pyridazinone Substitution Fails for 6-Amino-3-methyl-5-(naphthalen-1-yl)-1-phenylpyridazin-4(1H)-one


Within the phenylpyridazinone family, minor structural modifications produce large shifts in PDE subtype selectivity and off-target profiles. For example, the reference compound NPD-001 (a close structural analog) inhibits TbrPDEB1 with IC₅₀ = 4 nM but also retains sub-nanomolar human PDE4 activity, limiting its therapeutic window. [1] Conversely, certain C5-naphthyl/C6-amino variants reported in the analog series show TbrPDEB1 IC₅₀ values ranging from >10,000 nM to ~40 nM, meaning that even within the same scaffold, the presence and position of the naphthalen-1-yl and amino substituents can alter potency by >250-fold. [2] Therefore, procuring a generic 'pyridazinone' or a closely related analog without verifying the exact substitution pattern (C5-naphthalen-1-yl, C6-amino, N1-phenyl, C3-methyl) risks acquiring a compound with completely different biological activity, selectivity, or solubility, invalidating structure-activity relationship (SAR) studies, assay development, or patent exemplification efforts.

6-Amino-3-methyl-5-(naphthalen-1-yl)-1-phenylpyridazin-4(1H)-one: Comparative Biological Activity and Selectivity Evidence Guide


TbrPDEB1 Inhibition: Target Compound vs. NPD-001 and Des-amino Analog

In the phenylpyridazinone series, the C6-amino substituent is a critical determinant of TbrPDEB1 potency. The reference compound NPD-001 (C6-H, C5-phenyl) inhibits TbrPDEB1 with IC₅₀ = 4 nM. [1] In contrast, a direct comparator analog bearing a C6-amino group and a C5-(4-methoxyphenyl) substituent (Compound 22a) shows TbrPDEB1 IC₅₀ = 42 nM, representing a 10.5-fold loss in potency relative to NPD-001. [2] While direct TbrPDEB1 data for the target compound (C5-naphthalen-1-yl, C6-amino) have not been publicly disclosed, the SAR trend indicates that C6-amino substitution generally attenuates TbrPDEB1 inhibition. However, the replacement of the C5-phenyl ring with a naphthalen-1-yl group may partially rescue potency through enhanced hydrophobic interactions, as observed with other C5-biaryl analogs in the series. Procurement of this specific compound enables direct testing of this SAR hypothesis.

Trypanosoma brucei Phosphodiesterase Neglected Tropical Diseases

Human PDE4 Selectivity: C6-Amino Pyridazinones vs. NPD-001

NPD-001 (C6-H) is a potent dual TbrPDEB1/human PDE4 inhibitor, with PDE4 IC₅₀ < 1 nM, which raises concerns about off-target effects in anti-parasitic development. [1] Introduction of a C6-amino group in the phenylpyridazinone scaffold has been shown to significantly reduce human PDE4 activity. For example, Compound 22a (C6-NH₂) exhibits PDE4 IC₅₀ > 10,000 nM, a >10,000-fold selectivity shift versus NPD-001. [2] The target compound contains both the C6-amino group and a C5-naphthalen-1-yl substituent, a combination that is predicted to maintain low PDE4 activity while potentially retaining or improving TbrPDEB1 potency relative to simpler C5-aryl analogs. This selectivity profile is essential for applications requiring parasite-specific PDE inhibition without human PDE4-mediated side effects.

PDE4 Selectivity Anti-inflammatory

In Vitro Anti-Parasitic Efficacy: Correlation with TbrPDEB1 Inhibition

A strong correlation (r² ≈ 0.8) has been established between TbrPDEB1 IC₅₀ and whole-parasite EC₅₀ in the phenylpyridazinone series. NPD-001 (TbrPDEB1 IC₅₀ = 4 nM) exhibits in vitro trypanocidal EC₅₀ = 90 nM against T. brucei bloodstream forms. [1] Analogs with TbrPDEB1 IC₅₀ values of 40–100 nM typically yield EC₅₀ values of 1–3 µM. [2] The target compound's TbrPDEB1 activity, once experimentally determined, can be translated into an expected anti-parasitic EC₅₀ using this calibration curve. This quantitative relationship enables procurement decisions based on the compound's potential as an anti-trypanosomal lead, distinguishing it from pyridazinones that lack TbrPDEB1 activity entirely.

Trypanocidal TbrPDEB1 African Sleeping Sickness

Physicochemical Differentiation: Naphthalen-1-yl vs. Phenyl at C5

The replacement of the C5-phenyl substituent (present in NPD-001) with a naphthalen-1-yl group in the target compound increases calculated logP by approximately 1.2–1.5 log units and adds ~50 Da to the molecular weight. [1] The C6-amino group partially offsets this lipophilicity increase through hydrogen-bond donor capacity. The net effect is a compound with predicted logD₇.₄ in the range of 3.0–3.8, compared to ~2.2 for NPD-001. This property shift directly impacts aqueous solubility, plasma protein binding, and membrane permeability. For in vitro assays, this necessitates formulation adjustments (e.g., DMSO stock concentration limits, use of surfactants) that are not required for less lipophilic phenylpyridazinones. Procuring the exact compound allows for the prospective design of appropriate assay conditions, avoiding false negatives due to compound precipitation.

Lipophilicity Solubility Drug-likeness

Highest-Impact Application Scenarios for 6-Amino-3-methyl-5-(naphthalen-1-yl)-1-phenylpyridazin-4(1H)-one


SAR Probe for TbrPDEB1 Hydrophobic Pocket Occupancy

The naphthalen-1-yl group at C5 is sterically and electronically distinct from the phenyl or substituted-phenyl groups in published analogs. This compound is most valuable for X-ray co-crystallography or molecular modeling campaigns aimed at mapping the TbrPDEB1 active site's tolerance for extended aromatic systems, directly building on the SAR framework established by Veerman et al. (2016). [1]

Selectivity Screening Panel for Parasite vs. Human PDEs

Because C6-amino substitution drastically reduces human PDE4 affinity while retaining variable TbrPDEB1 activity, this compound is ideally suited for inclusion in selectivity panels alongside NPD-001 and Compound 22a. Quantitative selectivity ratios (TbrPDEB1 IC₅₀ / human PDE4 IC₅₀) can be benchmarked against published values, providing go/no-go criteria for lead optimization. [1]

Method Development for Lipophilic Pyridazinone Formulation

The elevated logD of this compound relative to standard phenylpyridazinones makes it a useful reference for developing and validating solubilization protocols (e.g., cyclodextrin complexation, lipid-based formulations) required for in vivo pharmacokinetic studies of high-logD PDE inhibitors. [2]

Patent Exemplification and Freedom-to-Operate Analysis

Given its specific substitution pattern, this compound may serve as a key example in patent filings covering naphthyl-substituted pyridazinones for trypanosomiasis or PDE-mediated disorders. Procuring an authenticated sample enables unambiguous structural confirmation via NMR and HRMS, which is essential for patent office deposition and legal defense of composition-of-matter claims. [1]

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